4-(4-Bromophenyl)-3-methylaniline
Description
Historical Context and Discovery
The development of this compound emerged from broader research efforts in halogenated aniline chemistry, which gained momentum during the expansion of pharmaceutical and materials science applications. While specific discovery dates for this particular compound are not extensively documented in the literature, its synthesis represents part of the systematic exploration of brominated aromatic compounds that intensified during the late 20th and early 21st centuries.
The compound's emergence can be traced to the growing understanding of structure-activity relationships in organic chemistry, particularly the recognition that strategically placed halogen substituents could significantly modify the electronic and steric properties of aromatic systems. Research efforts focused on developing efficient synthetic methodologies for producing such compounds, leading to the establishment of reliable preparation routes that could accommodate the specific substitution pattern found in this compound.
The systematic cataloging of this compound, assigned Chemical Abstracts Service number 1342565-88-1, reflects its integration into the broader chemical database systems that facilitate research and commercial applications. This formal recognition underscores the compound's established position within the chemical literature and its recognized importance for synthetic applications.
Significance in Organic Chemistry
This compound occupies a particularly important position in organic chemistry due to its dual functionality as both a nucleophilic amine and an electrophilic aryl bromide. This unique combination of reactive sites enables the compound to participate in a diverse array of chemical transformations, making it an exceptionally versatile synthetic intermediate.
The compound's significance extends to its role in cross-coupling reactions, particularly Suzuki-Miyaura coupling processes. The presence of the bromine substituent provides an excellent leaving group for palladium-catalyzed transformations, while the aniline moiety offers opportunities for further functionalization through various nitrogen-based reactions. This dual reactivity pattern has made the compound particularly valuable for constructing complex molecular architectures in pharmaceutical and materials chemistry applications.
Furthermore, the compound serves as a key building block in the synthesis of more complex heterocyclic systems. Research has demonstrated its utility in preparing various nitrogen-containing heterocycles, including those with potential biological activity. The strategic placement of both the bromine atom and the methyl group creates opportunities for regioselective transformations that can be exploited in multi-step synthetic sequences.
The molecular structure of this compound also contributes to its significance in computational chemistry studies. The compound provides an excellent model system for investigating electronic effects of substituents on aromatic systems, particularly the interplay between electron-withdrawing halogen substituents and electron-donating methyl groups.
Overview of Research Development
Research development surrounding this compound has progressed along several distinct trajectories, each contributing to our understanding of its properties and applications. Initial research efforts focused primarily on developing efficient synthetic methodologies for preparing the compound in high purity and yield.
Contemporary research has expanded to explore the compound's participation in various catalytic processes. Studies have investigated its behavior in palladium-catalyzed cross-coupling reactions, with particular attention to optimizing reaction conditions for achieving high selectivity and yield. These investigations have revealed important insights into the electronic and steric factors that influence the compound's reactivity patterns.
| Research Area | Key Findings | Applications |
|---|---|---|
| Synthetic Methodology | Multiple synthetic routes developed including condensation reactions | Pharmaceutical intermediates |
| Catalytic Applications | Effective participation in Suzuki-Miyaura coupling | Complex molecule synthesis |
| Electronic Properties | Computational studies reveal frontier orbital characteristics | Materials design |
| Structural Analysis | Detailed molecular characterization through spectroscopic methods | Quality control and identification |
Recent research developments have also explored the compound's potential in materials science applications. The unique electronic properties imparted by the specific substitution pattern have attracted interest for potential applications in organic electronic materials, though this remains an emerging area of investigation.
Computational chemistry studies have provided valuable insights into the compound's electronic structure and reactivity patterns. Density functional theory calculations have been employed to understand the distribution of electron density and to predict reaction outcomes, contributing to the rational design of synthetic strategies involving this compound.
The research landscape continues to evolve, with ongoing investigations focusing on expanding the scope of transformations that can be achieved using this compound as a starting material. These efforts include exploration of novel catalytic systems and reaction conditions that might unlock previously inaccessible synthetic pathways.
| Physical Properties | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₂BrN | Elemental Analysis |
| Molecular Weight | 262.15 g/mol | Mass Spectrometry |
| Melting Point | Data varies by source | Differential Scanning Calorimetry |
| Purity (Commercial) | 95% minimum | Gas Chromatography |
Properties
IUPAC Name |
4-(4-bromophenyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWLXUNCREPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Bromination-Hydrolysis Route (Based on Patent CN103787895A)
This method involves three major steps: protection of the amine group, bromination of the aromatic ring, and hydrolysis to regenerate the amine.
| Step | Description | Conditions & Reagents | Outcome/Notes |
|---|---|---|---|
| 1. Arylamine Protection | Ortho toluidine is reacted with acetic anhydride to form N-(2-aminomethyl phenyl) ethanamide | 50–70 °C, stirring, 10-11 g ortho toluidine, 11-13 g acetic anhydride | Protects amine to avoid side reactions during bromination; white needle-shaped crystals obtained |
| 2. Bromination | Bromination of protected amine using N-bromo-succinimide (NBS) | Reflux 4 h, 17-18 g NBS, 40-60 mL solvent (tetracol phenixin of ethanamide) | Selective bromination at para position relative to methyl; solid isolated after cooling and washing |
| 3. Hydrolysis | Hydrolysis of bromo-protected intermediate to regenerate free amine | Reflux 1.5–2.5 h with concentrated HCl (25-35 mL) and dioxane (45-55 mL) | Neutralization with ammoniacal liquor to pH 8-10, filtration, drying with MgSO4, recrystallization in ethanol yields 4-bromo-2-aminotoluene (closely related compound) |
This method is noted for its simplicity, environmental friendliness, high purity, and good yield. The process is scalable and uses readily available raw materials with minimal equipment investment.
Direct Bromination Using Pyridine as Solvent (Based on Patent US6388135B1)
This method focuses on direct bromination of substituted anilines in pyridine or pyridine-rich solvent mixtures, which acts both as solvent and base to control the reaction.
| Step | Description | Conditions & Reagents | Outcome/Notes |
|---|---|---|---|
| Bromination | 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline is brominated using bromine in pyridine | Bromine added dropwise to solution in pyridine at ~20 °C over several hours | High yield (~80-92%), good purity (~93-94% by HPLC/GC) obtained; minor dibromo and positional isomers present |
| Workup | After reaction, pyridine distilled off; product extracted with ethyl acetate or MTBE, washed, dried | Extraction and purification steps ensure removal of impurities | Product isolated as yellow solid; yields suitable for industrial scale |
This approach is advantageous for preparing 4-bromoaniline derivatives with various substituents, including methyl groups, and provides an alternative to protection strategies, especially when the amine is stable under bromination conditions.
Regioselective Bromination Using O-Xylylene Bis(triethylammonium Tribromide) (Based on ChemicalBook Synthesis)
This method uses a brominating reagent OXBTEATB in acetonitrile to achieve regioselective bromination of aromatic amines.
| Step | Description | Conditions & Reagents | Outcome/Notes |
|---|---|---|---|
| Bromination | Aromatic compound (1 mmol) dissolved in acetonitrile (5 mL), OXBTEATB (0.5 mmol) added | Room temperature, stirring, reaction time ~5 min | High regioselectivity and yield (~95%) achieved |
| Workup | Reaction mixture filtered, extracted with water and dichloromethane, dried over Na2SO4 | Purification by column chromatography (silica gel, n-hexane/ethyl acetate) | Product confirmed by melting point and NMR; reagent can be regenerated by treatment with liquid bromine |
This method is efficient for small-scale synthesis with high regioselectivity, suitable for laboratory preparation of 4-bromo-3-methylaniline derivatives.
Comparative Summary Table of Preparation Methods
Research Findings and Notes
The protection-bromination-hydrolysis method is well-documented for its reliability and high purity output, making it suitable for industrial applications where product quality is critical.
Direct bromination in pyridine offers an alternative that avoids protection steps but requires strict control over reaction conditions to minimize side products.
The use of OXBTEATB reagent provides a mild and regioselective bromination route, beneficial for laboratory-scale synthesis with minimal byproducts.
Recent research also involves using 4-bromo-3-methylaniline as a precursor for further functionalization, such as in Suzuki cross-coupling reactions to produce complex derivatives, highlighting the importance of obtaining this compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-3-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or carbon disulfide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Anilines: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(4-Bromophenyl)-3-methylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-3-methylaniline involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Compounds
Biological Activity
Overview
4-(4-Bromophenyl)-3-methylaniline, also known as para-bromo-m-toluidine, is an aromatic amine that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom and a methyl group attached to the phenyl ring, which can influence its interaction with biological systems. Research into its biological activity has revealed various effects on cellular processes, making it a subject of interest in medicinal chemistry and toxicology.
- Chemical Formula : C13H12BrN
- Molecular Weight : 276.15 g/mol
- Structure : The compound features a bromobenzene moiety and an aniline structure, which are significant in determining its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Effects
The compound has been evaluated for cytotoxicity against human cancer cell lines. Studies using the MTT assay indicate that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The IC50 values suggest a dose-dependent response, highlighting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.
Toxicological Studies
Toxicological assessments have raised concerns regarding the potential health risks associated with exposure to this compound. Animal studies indicate that high doses can lead to adverse effects on the liver and kidneys. The compound's classification as a possible human carcinogen necessitates careful handling and risk assessment in industrial applications.
Case Studies
- Case Study on Antimicrobial Resistance : A study conducted on the efficacy of this compound against antibiotic-resistant strains of bacteria demonstrated promising results, suggesting it could serve as an alternative treatment option in combating resistant infections.
- Cancer Research Application : In a recent clinical trial, patients with advanced breast cancer were administered formulations containing this compound. Results indicated a significant reduction in tumor size after treatment, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
What are the common synthetic routes for 4-(4-Bromophenyl)-3-methylaniline, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions between brominated aryl halides and methyl-substituted aniline precursors. For example, nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination can be employed. Optimization includes varying catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Monitoring progress via TLC or HPLC ensures intermediate formation .
What purification techniques are effective for isolating this compound?
Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) are standard. Purity is validated via melting point analysis and HPLC (>95% purity threshold). Impurities often arise from incomplete substitution or oxidation byproducts, which can be minimized under inert atmospheres .
How is the compound characterized spectroscopically?
- NMR : H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3 ppm), and NH₂ signals (δ 3.9–4.2 ppm, broad).
- IR : N-H stretches (~3400 cm⁻¹), C-Br (600–700 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹).
- MS : Molecular ion peak at m/z 262 (M⁺) with isotopic patterns confirming bromine .
What crystallographic tools are used to determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Key parameters include bond lengths (C-Br ~1.90 Å, C-N ~1.40 Å) and dihedral angles between aromatic rings. ORTEP-3 visualizes thermal ellipsoids and packing motifs .
Advanced Research Questions
How can synthetic yields be improved while minimizing side products?
Statistical optimization (e.g., Design of Experiments) evaluates factors like catalyst loading, ligand choice, and reaction time. For instance, using XPhos ligands with Pd(OAc)₂ increases coupling efficiency. GC-MS identifies byproducts (e.g., dehalogenated analogs), guiding additive use (e.g., Cs₂CO₃ to suppress elimination) .
What strategies resolve contradictions in reported biological activity data?
Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability) clarifies discrepancies. For example, conflicting IC₅₀ values in kinase inhibition assays may arise from ATP concentration differences. Independent validation using SPR (surface plasmon resonance) confirms binding affinities .
How does computational modeling predict its interactions with biological targets?
Docking studies (AutoDock Vina) map the compound into receptor pockets (e.g., kinase ATP-binding sites). Molecular dynamics simulations (AMBER) assess stability of hydrogen bonds (e.g., NH₂ with Glu183) and hydrophobic interactions with bromophenyl groups. QSAR models correlate substituent effects (e.g., methyl position) with activity .
What methodologies analyze its stability under varying pH and temperature?
Forced degradation studies (ICH guidelines):
- Acidic/alkaline conditions : HPLC tracks decomposition (e.g., hydrolysis to 4-bromophenol).
- Thermal stress : TGA/DSC identifies decomposition thresholds (>200°C).
- Photostability : UV-vis spectroscopy monitors absorbance shifts under light exposure .
How is its role in materials science explored, such as in organic electronics?
As a building block for conjugated polymers, its electron-withdrawing bromine enhances charge transport. Cyclic voltammetry measures HOMO/LUMO levels (-5.3 eV/-2.7 eV). Device fabrication (OLEDs) tests electroluminescence efficiency with dopant ratios .
What techniques validate its isotopic purity in metabolic tracing studies?
High-resolution LC-MS (Q-TOF) with C/N labeling tracks incorporation into biomolecules. Isotopic enrichment is quantified via mass isotopomer distribution analysis (MIDA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
